molecular formula C12H12O3 B3039979 Ethyl 2-(benzofuran-5-YL)acetate CAS No. 142935-51-1

Ethyl 2-(benzofuran-5-YL)acetate

Cat. No.: B3039979
CAS No.: 142935-51-1
M. Wt: 204.22 g/mol
InChI Key: SMGNBDFCFXLARN-UHFFFAOYSA-N
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Description

Ethyl 2-(benzofuran-5-yl)acetate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an ethyl ester group attached to the 2-position of the benzofuran ring, which imparts unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(benzofuran-5-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and differentiation. Additionally, this compound may interact with other proteins involved in oxidative stress responses, thereby modulating the cellular redox state.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives, including this compound, have demonstrated anticancer activity by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Furthermore, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit Src kinase by binding to its active site, thereby preventing its phosphorylation activity . This inhibition can disrupt downstream signaling pathways and affect cellular processes such as proliferation and migration. Additionally, this compound may interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit good stability under standard laboratory conditions . Prolonged exposure to certain environmental factors such as light and temperature may lead to degradation and reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent inhibition of specific enzymes and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, in animal models, this compound has shown significant anticancer activity at higher doses, resulting in tumor regression and increased survival rates. It is important to note that high doses of this compound may also lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is crucial to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . For example, this compound can be metabolized by cytochrome P450 enzymes, resulting in the production of reactive intermediates that can further interact with cellular targets. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with intracellular binding proteins, facilitating its distribution to specific cellular compartments. Additionally, this compound may undergo efflux by transporters, leading to its removal from cells and subsequent distribution to other tissues. The transport and distribution of this compound can influence its bioavailability and overall pharmacological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism. Additionally, this compound may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression. The subcellular localization of this compound is crucial for its biological activity and can determine its specific cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzofuran-5-yl)acetate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can be further reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzofuran-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives.

Scientific Research Applications

Ethyl 2-(benzofuran-5-yl)acetate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 2-(benzofuran-5-yl)acetate can be compared with other benzofuran derivatives, such as:

    Benzofuran-2-carboxylic acid: Similar in structure but lacks the ethyl ester group, which may affect its reactivity and biological activity.

    5-Nitrobenzofuran:

    Benzofuran-2-ylmethanol: Features a hydroxymethyl group instead of an ethyl ester, leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

ethyl 2-(1-benzofuran-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGNBDFCFXLARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 1 L 3-necked flask equipped with a mechanical stirrer and a condenser was added polyphosphoric acid (80 gm) and benzene (450 mL). This mixture was heated to reflux for 15 min and then ethyl 4-[(2,2-diethoxy)ethoxy]phenylacetate (86 gm, 0.29 mol) in benzene (50 mL) was added and the reflux was continued for 40 min. The reaction mixture was cooled and the mobile phase was decanted off. This benzene solution was washed successively with H2O, sat. NaHCO3, and sat. NaCl before being dried over Na2SO4, filtered and evaporated to dryness. This residue was dissolved in 10-15% EtOAc in hexane and passed through a short silica gel column (5 cm×10 cm dia.) in the same solvent. The eluent was evaporated to dryness to give a yellow liquid which was further purified by preparative LC using 10% EtOAc in hexane as eluent to give 17.4 gm of ethyl benzofuran-5-ylacetate.
[Compound]
Name
polyphosphoric acid
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
ethyl 4-[(2,2-diethoxy)ethoxy]phenylacetate
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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